![molecular formula C8H15NO4 B1454643 Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate CAS No. 918637-04-4](/img/structure/B1454643.png)
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Overview
Description
“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is an organic compound . It is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .
Chemical Reactions Analysis
The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .Physical And Chemical Properties Analysis
“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals due to its carbamate group, which is a key functional group in medicinal chemistry. Carbamates are known for their role in the development of drugs with various therapeutic effects, including antineoplastic, anticholinergic, and antimicrobial properties .
Material Science
In material science, the compound’s ability to form stable polymers makes it valuable for creating new materials with specific mechanical and chemical properties. Its potential for cross-linking can be exploited to enhance the durability and resilience of polymeric materials .
Catalysis
The prop-2-enyl group within the compound can act as a ligand in catalytic systems. It may be involved in the development of catalysts for organic synthesis reactions, such as polymerizations and oxidations, due to its potential to stabilize reactive intermediates .
Biological Studies
Carbamates are significant in biological studies, particularly as enzyme inhibitors. They can mimic the structure of natural substrates and thus, can be used to study enzyme kinetics and mechanisms. This compound could be a precursor for designing enzyme inhibitors for research purposes .
Agricultural Chemistry
In the field of agricultural chemistry, carbamates are commonly used as pesticides. The compound could be investigated for its efficacy as a pest control agent, potentially leading to the development of new, safer pesticides .
Environmental Chemistry
Due to its potential biodegradability, this compound might be researched for environmental applications, such as in the design of eco-friendly solvents or as a degradable building block in larger compounds that break down more easily in the environment .
Future Directions
The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase . This suggests potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
prop-2-enyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-5-13-8(11)9-3-6-12-7-4-10/h2,10H,1,3-7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOALIYUOSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734748 | |
Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918637-04-4 | |
Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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